An In-Depth Technical Guide to 4-(Methylaminomethyl)aniline Dihydrochloride
An In-Depth Technical Guide to 4-(Methylaminomethyl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
In the dynamic landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. The compound requested, "4-Methylaminobenzylamine dihydrochloride," presents a nomenclature challenge, as it is not a standardly cataloged substance with a dedicated CAS number. However, extensive investigation strongly indicates the intended compound of interest is 4-((Methylamino)methyl)aniline dihydrochloride . This guide will, therefore, focus on this well-defined molecule, providing a comprehensive technical overview of its properties, synthesis, and applications, while drawing comparative insights from its close structural relatives, 4-aminobenzylamine and 4-(dimethylamino)benzylamine.
Core Chemical Identity and Physicochemical Properties
4-((Methylamino)methyl)aniline dihydrochloride is a salt of an organic compound featuring a benzylamine core with a methyl group on the benzylic amine and a primary amino group at the para position of the benzene ring. The dihydrochloride form indicates that both the primary aniline amine and the secondary benzylic amine are protonated.
Table 1: Physicochemical Properties of 4-((Methylamino)methyl)aniline and its Dihydrochloride Salt
| Property | Value | Source |
| Chemical Name | 4-((Methylamino)methyl)aniline | - |
| Synonyms | N-(4-Aminobenzyl)-N-methylamine | [1] |
| CAS Number (Free Base) | 38020-69-8 | [1] |
| Molecular Formula (Free Base) | C₈H₁₂N₂ | [2] |
| Molecular Weight (Free Base) | 136.19 g/mol | [2] |
| Appearance (Free Base) | Liquid | |
| Boiling Point (Free Base) | 110 °C at 0.15 mmHg | |
| Flash Point (Free Base) | 116.4 °C | |
| Storage Temperature (Free Base) | 4°C, protect from light | |
| Chemical Name (Salt) | 4-((Methylamino)methyl)aniline dihydrochloride | - |
| Molecular Formula (Salt) | C₈H₁₄Cl₂N₂ | - |
| Molecular Weight (Salt) | 209.12 g/mol | - |
| Appearance (Salt) | Solid | [2] |
| Storage Conditions (Salt) | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the free base would be expected to show distinct signals for the aromatic protons (typically two doublets in the aromatic region), a singlet for the benzylic CH₂ group, a singlet for the N-CH₃ group, and broad singlets for the NH₂ and NH protons, which may exchange with deuterium oxide (D₂O).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display characteristic signals for the aromatic carbons, with the carbon attached to the primary amino group shifted upfield. Signals for the benzylic carbon and the N-methyl carbon would also be present in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would appear around 2800-3100 cm⁻¹. Aromatic C=C stretching absorptions would be observed in the 1400-1600 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to its molecular weight (136.19 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the benzylic C-N bond.
Synthesis and Purification: A Strategic Approach
The synthesis of 4-((Methylamino)methyl)aniline typically involves a multi-step process starting from a readily available precursor. A logical and field-proven synthetic strategy involves the protection of the primary aniline nitrogen, followed by introduction of the methylaminomethyl group, and subsequent deprotection.
Synthetic Workflow
A robust method for synthesizing the free base involves the use of a Boc (tert-butyloxycarbonyl) protecting group, which is stable under many reaction conditions and can be cleanly removed.
Caption: A plausible synthetic route to 4-((Methylamino)methyl)aniline dihydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of tert-Butyl (4-aminobenzyl)carbamate
A common precursor, 4-(N-Boc-aminomethyl)aniline, can be synthesized by the reduction of N-Boc-4-nitrophenylethylamine.[3]
-
To a solution of N-Boc-4-nitrophenylethylamine in methanol, add 10% Palladium on carbon (Pd/C) catalyst.
-
Subject the reaction mixture to hydrogenation under hydrogen pressure (e.g., 35 psi) for a sufficient time (e.g., 2 hours) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the catalyst by filtration.
-
Evaporate the filtrate to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield tert-butyl (4-aminobenzyl)carbamate.[3]
Step 2: Reductive Amination to Introduce the Methyl Group
-
Dissolve tert-butyl (4-aminobenzyl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (as the methyl source).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (4-((methylamino)methyl)phenyl)carbamate.
Step 3: Deprotection and Salt Formation
-
Dissolve the Boc-protected intermediate in a suitable solvent like DCM or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., diethyl ether or isopropanol), to cleave the Boc group.
-
Stir the mixture at room temperature.
-
Evaporate the solvent to yield the crude dihydrochloride salt.
-
The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure 4-((Methylamino)methyl)aniline dihydrochloride.
Reactivity and Chemical Behavior
The reactivity of 4-((Methylamino)methyl)aniline dihydrochloride is governed by the two amino functionalities. In its salt form, the lone pairs of the nitrogen atoms are protonated, rendering them less nucleophilic. To engage in reactions, the free base is typically generated by treatment with a suitable base.
-
N-Acylation/N-Sulfonylation: The primary aniline amine is generally more reactive towards electrophiles than the secondary benzylic amine due to steric hindrance around the benzylic nitrogen. Selective acylation or sulfonylation of the primary amine can be achieved under controlled conditions.
-
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is a versatile synthon for introducing a variety of functional groups onto the aromatic ring.
-
Alkylation: The secondary amine can be further alkylated, for instance, in the synthesis of the corresponding dimethylated derivative.
Applications in Research and Drug Development
Benzylamine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to interact with various biological targets. 4-((Methylamino)methyl)aniline serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Biologically Active Molecules: The presence of two distinct amine groups allows for differential functionalization, making it a versatile intermediate for constructing libraries of compounds for high-throughput screening.[4]
-
Precursor for Pharmaceutical Ingredients: While direct therapeutic applications of this specific molecule are not widely documented, related structures are integral to many approved drugs. For instance, the dimethylamine pharmacophore is present in numerous FDA-approved medications.[4]
-
Role in Specialty Chemicals: As a derivative of benzylamine, it can be used in the synthesis of agrochemicals and other specialty chemicals.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. The following guidelines are based on the safety information for structurally related compounds and general best practices for amine hydrochlorides.
-
Hazard Identification: Based on data for similar compounds, 4-((Methylamino)methyl)aniline dihydrochloride should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the solid, a dust mask or respirator may be necessary to avoid inhalation.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[2]
-
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere to prevent degradation.[2]
Conclusion
4-((Methylamino)methyl)aniline dihydrochloride, while not as ubiquitously documented as some of its analogs, represents a valuable and versatile chemical intermediate for researchers in organic synthesis and drug discovery. Its unique bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the creation of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to empower researchers to confidently incorporate this compound into their synthetic endeavors.
